molecular formula C21H18N4O2S B7751794 2-[(5-cyano-4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-(3,4-dimethylphenyl)acetamide

2-[(5-cyano-4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-(3,4-dimethylphenyl)acetamide

Cat. No.: B7751794
M. Wt: 390.5 g/mol
InChI Key: FITLSRVSZORDHS-UHFFFAOYSA-N
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Description

2-[(5-cyano-4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-(3,4-dimethylphenyl)acetamide is a complex organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with a cyano group, a phenyl group, and a sulfanyl group, as well as an acetamide moiety attached to a dimethylphenyl group

Preparation Methods

The synthesis of 2-[(5-cyano-4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-(3,4-dimethylphenyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-diketone and a guanidine derivative under acidic or basic conditions.

    Introduction of the Cyano Group: The cyano group can be introduced via a nucleophilic substitution reaction using a suitable cyanating agent such as sodium cyanide or potassium cyanide.

    Phenyl Substitution: The phenyl group can be introduced through a Friedel-Crafts acylation reaction using benzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

    Sulfanyl Group Addition: The sulfanyl group can be added through a thiolation reaction using a thiol reagent such as thiourea.

    Acetamide Formation: The acetamide moiety can be formed by reacting the intermediate compound with acetic anhydride or acetyl chloride.

    Dimethylphenyl Substitution: Finally, the dimethylphenyl group can be introduced through a nucleophilic aromatic substitution reaction using a suitable dimethylphenyl halide.

Chemical Reactions Analysis

2-[(5-cyano-4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-(3,4-dimethylphenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the cyano group to an amine or the carbonyl group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfanyl group can be replaced by other nucleophiles such as halides or amines.

    Hydrolysis: The acetamide moiety can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Scientific Research Applications

2-[(5-cyano-4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-(3,4-dimethylphenyl)acetamide has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an anticancer or antiviral agent.

    Biological Studies: It can be used as a probe to study biological pathways and molecular interactions due to its ability to interact with various biomolecules.

    Materials Science: The compound’s properties can be exploited in the development of novel materials with specific electronic or optical characteristics.

    Chemical Synthesis: It can serve as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of 2-[(5-cyano-4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-(3,4-dimethylphenyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may inhibit the activity of certain kinases or proteases, leading to the disruption of cellular signaling pathways. The cyano and sulfanyl groups play a crucial role in the compound’s binding affinity and specificity.

Comparison with Similar Compounds

2-[(5-cyano-4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-(3,4-dimethylphenyl)acetamide can be compared with other pyrimidine derivatives, such as:

    5-cyano-6-phenyl-2,4-disubstituted pyrimidines: These compounds share a similar core structure but differ in their substituents, leading to variations in their chemical and biological properties.

    Pyrimidine-based kinase inhibitors: These compounds are known for their ability to inhibit kinases and are used in cancer therapy. The presence of the cyano and sulfanyl groups in this compound may enhance its kinase inhibitory activity.

    Thioacetamide derivatives: These compounds contain a thioacetamide moiety and are known for their diverse biological activities. The combination of the thioacetamide and pyrimidine structures in this compound may result in unique pharmacological properties.

Properties

IUPAC Name

2-[(5-cyano-4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-(3,4-dimethylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O2S/c1-13-8-9-16(10-14(13)2)23-18(26)12-28-21-24-19(15-6-4-3-5-7-15)17(11-22)20(27)25-21/h3-10H,12H2,1-2H3,(H,23,26)(H,24,25,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FITLSRVSZORDHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CSC2=NC(=O)C(=C(N2)C3=CC=CC=C3)C#N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)NC(=O)CSC2=NC(=O)C(=C(N2)C3=CC=CC=C3)C#N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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